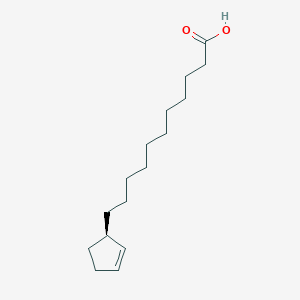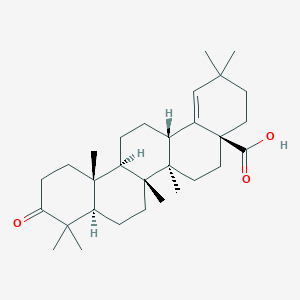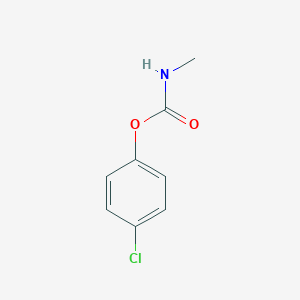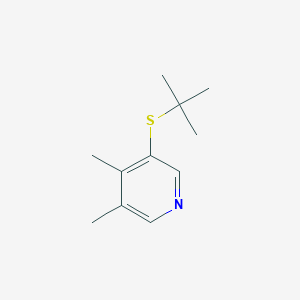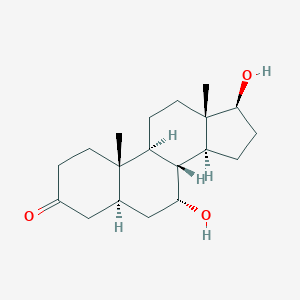
7alpha,17beta-Dihydroxy-5alpha-androstan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7alpha,17beta-Dihydroxy-5alpha-androstan-3-one, commonly known as 7α-OH-DHEA, is a steroid hormone that is produced naturally in the human body. It is a derivative of dehydroepiandrosterone (DHEA) and is synthesized in the adrenal glands, gonads, and brain. 7α-OH-DHEA has been found to have various biochemical and physiological effects, making it an important compound for scientific research.
Mecanismo De Acción
The mechanism of action of 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one is not fully understood, but it is believed to act through several pathways. It has been found to bind to and activate the androgen receptor, as well as the estrogen receptor. It also interacts with the GABA-A receptor, which is involved in the regulation of anxiety and mood.
Efectos Bioquímicos Y Fisiológicos
7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one has been found to have various biochemical and physiological effects. It has been shown to increase bone density and improve bone health in animal studies. It also has anti-inflammatory and immunomodulatory effects, which may make it a potential therapeutic agent for autoimmune diseases and cancer. Additionally, 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one in lab experiments is that it is a naturally occurring compound in the human body, making it easier to study its effects. However, one limitation is that it is difficult to obtain in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one. One area of research is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, more research is needed to fully understand its mechanism of action and its effects on bone health and metabolism. Further studies are also needed to determine its potential as a therapeutic agent for autoimmune diseases and cancer.
In conclusion, 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one is an important compound for scientific research due to its various biochemical and physiological effects. Its potential use in the treatment of Alzheimer's disease, depression, anxiety, autoimmune diseases, and cancer makes it an area of interest for future research.
Métodos De Síntesis
The synthesis of 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one involves the conversion of 7alpha,17beta-Dihydroxy-5alpha-androstan-3-one to 7α-hydroxy-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one using the enzyme 7α-hydroxylase. This reaction takes place in the adrenal glands and is regulated by the pituitary gland. 7α-hydroxy-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one is then converted to 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one by the enzyme 3β-hydroxysteroid dehydrogenase. The synthesis of 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one can also be achieved through chemical modification of 7alpha,17beta-Dihydroxy-5alpha-androstan-3-one.
Aplicaciones Científicas De Investigación
7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one has been found to have various scientific research applications. It has been studied for its potential use in the treatment of Alzheimer's disease, depression, and anxiety. It has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases and cancer. Additionally, 7α-OH-7alpha,17beta-Dihydroxy-5alpha-androstan-3-one has been studied for its effects on bone health and metabolism.
Propiedades
Número CAS |
18529-67-4 |
|---|---|
Nombre del producto |
7alpha,17beta-Dihydroxy-5alpha-androstan-3-one |
Fórmula molecular |
C19H30O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(5S,7R,8R,9S,10S,13S,14S,17S)-7,17-dihydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11,13-17,21-22H,3-10H2,1-2H3/t11-,13+,14+,15-,16+,17+,18+,19+/m1/s1 |
Clave InChI |
AYOPWAMPNDGXSM-DJHVUUHHSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O |
SMILES |
CC12CCC3C(C1CCC2O)C(CC4C3(CCC(=O)C4)C)O |
SMILES canónico |
CC12CCC3C(C1CCC2O)C(CC4C3(CCC(=O)C4)C)O |
Sinónimos |
7 alpha,17 beta-dihydroxy-5 alpha-androstan-3-one 7-hydroxy-dihydrotestosterone 7-hydroxydihydrotestosterone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



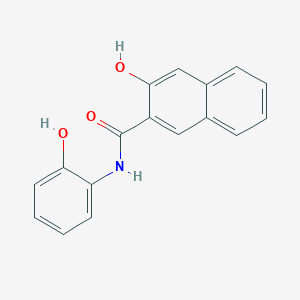
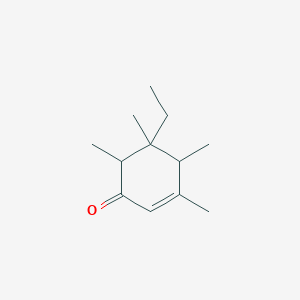
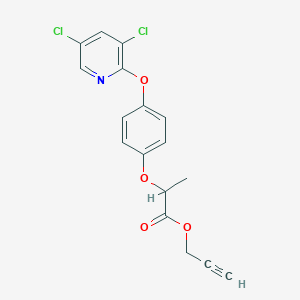
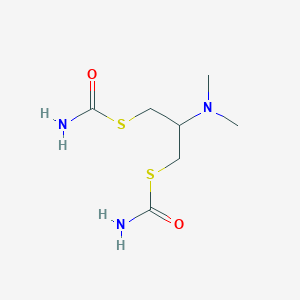
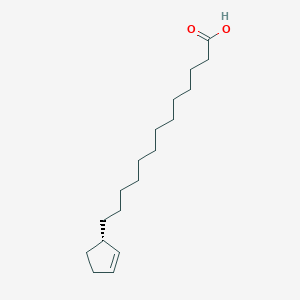
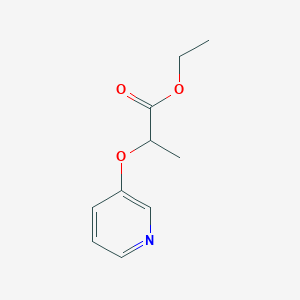
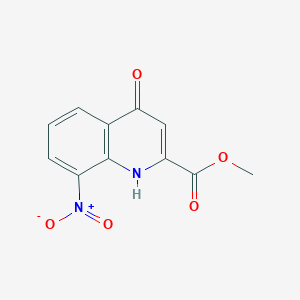
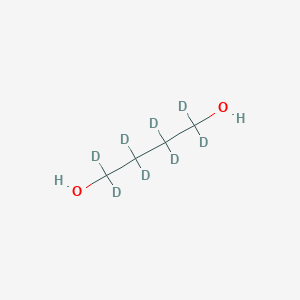
![5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B107824.png)
